methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
CAS No.:
Cat. No.: VC8691667
Molecular Formula: C20H17BrO5
Molecular Weight: 417.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrO5 |
|---|---|
| Molecular Weight | 417.2 g/mol |
| IUPAC Name | methyl 2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
| Standard InChI | InChI=1S/C20H17BrO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
| Standard InChI Key | DZKDNTSIYXOXHQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)OC |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)OC |
Introduction
Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. It features a benzopyran ring system with a bromobenzyl ether at the 7-position and an acetate functional group. This compound is of interest due to its potential biological activities and applications in pharmaceutical research.
Synthesis
The synthesis of methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the bromobenzyl ether and acetate groups. Modern techniques such as microwave-assisted synthesis may be employed to improve yields and reduce reaction times.
Comparison with Analogous Compounds
Several compounds share structural similarities with methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methyl-{7-[4-methylbenzyl]oxy}-4-phenylenedione | Similar chromen core but different substitution pattern | Distinct chemical reactivity |
| 6-Chloro-{7-(3-methylbenzyl)oxy}-4-phenylenedione | Variation in benzyl substitution | Different biological activity profile |
| 6-Chloro-{7-(4-bromobenzyl)oxy}-4-phenylenedione | Bromine instead of chlorine at benzyl position | Altered reactivity and potential applications |
These comparisons highlight the unique properties of methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate due to its specific substitutions.
Characterization Techniques
The structure of synthesized compounds like methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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